Product packaging for Diquat Dipyridone(Cat. No.:CAS No. 35022-72-1)

Diquat Dipyridone

Cat. No.: B121054
CAS No.: 35022-72-1
M. Wt: 214.22 g/mol
InChI Key: KCTKVKNCYCXHMV-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Chemical Research of Bipyridylium Herbicides

The mid-20th century was a period of rapid advancement in the field of chemical herbicides, moving beyond the initial discoveries of phenoxy acids. It was within this context of intensive research that the herbicidal properties of bipyridylium compounds were unearthed. The herbicidal activity of diquat (B7796111) was first identified in 1955 at the laboratories of Imperial Chemical Industries (ICI). wikipedia.orgnih.gov This discovery was part of a broader investigation into quaternary ammonium (B1175870) compounds, which had shown promise for their phytotoxic effects. Current time information in Bangalore, IN.

Initial research quickly established that the herbicidal efficacy of bipyridylium compounds was linked to their ability to be reduced to stable radical cations. nih.gov This fundamental insight guided the early research trajectory, focusing on understanding the mode of action, which was found to be distinct from other herbicides of the era. Current time information in Bangalore, IN. Diquat, along with its close chemical relative paraquat (B189505), emerged as a highly active compound, leading to further studies on its synthesis, chemical properties, and interaction with biological systems. nih.govCurrent time information in Bangalore, IN. The synthesis of diquat involves the oxidative coupling of pyridine (B92270) to form 2,2′-bipyridine, followed by the formation of an ethylene (B1197577) bridge using 1,2-dibromoethane. wikipedia.org

Classification and Broader Scientific Context of Bipyridylium Compounds

Diquat belongs to the chemical family of bipyridylium (or bipyridyl) quaternary ammonium herbicides. researchgate.netclimatiq.io These compounds are characterized by a molecular structure consisting of two quaternized pyridine rings linked together. researchgate.netclimatiq.io In the case of diquat, the two pyridine rings are joined by an ethylene bridge, forming a dicationic molecule. wikipedia.org This structure is fundamental to its chemical behavior and herbicidal activity.

The broader scientific context of bipyridylium compounds lies in their unique redox properties. researchgate.net They are capable of accepting an electron to form a stable, colored free radical, a reversible one-electron reduction process. inchem.org This characteristic is not only central to their mode of action in plants but has also made them subjects of interest in various areas of chemical research beyond agriculture, such as in the study of electron transfer reactions. researchgate.net

Overview of Research Trajectories and Academic Contributions Related to Diquat

Research on diquat has followed several key trajectories since its inception. A primary focus has been the elucidation of its mode of action. Scientific investigations have revealed that diquat acts as a Photosystem I (PS I) electron diverter. apvma.gov.aubioone.org In the presence of light, it intercepts electrons from the photosynthetic electron transport chain, preventing the reduction of NADP+. bioone.orgcambridge.org This process generates reactive oxygen species (ROS), which cause rapid cellular damage. frontiersin.org

Another significant area of research has been its application as a pre-harvest desiccant for various crops and as an aquatic herbicide to control submerged and floating weeds. who.intwiadlek.plfao.org These applications have spurred studies into its environmental fate, including its strong adsorption to soil and sediment particles, which renders it biologically inactive. wikipedia.orgwho.int

Academic contributions have also been prominent in the development of analytical methods for detecting diquat and its metabolites in various matrices, including biological tissues and environmental samples. nih.govmdpi.comscispace.com These methods are crucial for metabolism and environmental fate studies.

Identification and Significance of Diquat Metabolites in Research, including Diquat Dipyridone

A critical aspect of diquat research has been the study of its metabolism in living organisms. While diquat itself is the primary active compound, its transformation into various metabolites has been a subject of scientific investigation. In animals, metabolism of diquat is limited but leads to the formation of several key products. who.intfao.org

Among the identified metabolites, This compound and diquat monopyridone are of significant research interest. nih.govfao.orgfao.org These compounds are formed through the oxidation of the pyridine rings of the diquat molecule. fao.org this compound has been identified in animal metabolism studies, specifically in the liver and kidney of goats and in the urine and serum of humans who have ingested diquat. nih.govfao.org

The significance of this compound in research lies in its role as a biomarker of diquat exposure and metabolism. Its detection and quantification provide insights into the metabolic pathways of diquat in biological systems. nih.govresearchgate.net The presence of this compound, alongside diquat monopyridone and the parent compound, helps in understanding the extent of metabolic transformation. nih.gov Research has indicated that the metabolism of diquat to these pyridone derivatives is a notable pathway in animals. fao.org

Compound Data

Below are tables detailing the physicochemical properties of Diquat and its identified metabolites.

Table 1: Physicochemical Properties of Diquat Dibromide

Property Value Reference
IUPAC Name 1,1'-ethylene-2,2'-bipyridyldiylium dibromide fao.org
CAS Number 85-00-7 wikipedia.org
Molecular Formula C₁₂H₁₂Br₂N₂ wikipedia.org
Molar Mass 344.05 g·mol⁻¹ wikipedia.org
Appearance White/yellow crystals wikipedia.org
Water Solubility 718 g/L (20 °C) wikipedia.orgwho.int
log P -4.6 who.int

Table 2: Identified Metabolites of Diquat

Compound Name Abbreviation Chemical Structure Found in Reference
This compound DQ-D C₁₂H₁₂N₂O₂ Livestock, Crops fao.org
Diquat Monopyridone DQ-M C₁₂H₁₂N₂O Livestock, Crops fao.org
1,2,3,4-tetrahydro-1-oxopyrido (1,2-a) pyrazin-5-ium ion TOPPS C₉H₁₀N₂O⁺ Livestock, Plants fao.org
Picolinic acid - C₆H₅NO₂ Livestock, Crops fao.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B121054 Diquat Dipyridone CAS No. 35022-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,10-diazatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,12-tetraene-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-1-3-9-10-4-2-6-12(16)14(10)8-7-13(9)11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTKVKNCYCXHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=CC=C2C3=CC=CC(=O)N31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216789
Record name 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35022-72-1
Record name 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35022-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Biochemical Mechanisms of Diquat Action

Electron Transfer and Redox Cycling Processes

The core of diquat's mechanism of action lies in its ability to undergo redox cycling, a process that involves the acceptance and subsequent donation of electrons, leading to the generation of highly reactive molecules within plant cells.

Superoxide (B77818) Anion Generation and Reactive Oxygen Species (ROS) Formation

Diquat (B7796111), in its cationic form (DQ²⁺), readily accepts an electron from biological reducing agents, such as those in the mitochondrial electron transport chain or, more significantly in plants, from Photosystem I, to form a radical cation (DQ⁺•). nih.govresearchgate.net This radical is unstable and rapidly reacts with molecular oxygen (O₂) to regenerate the original diquat cation. nih.govacs.org This reaction simultaneously converts oxygen into a superoxide anion radical (•O₂⁻). nih.govunl.edu

This cyclic process, known as redox cycling, effectively shunts electrons away from their normal biological pathways and channels them into the continuous production of superoxide anions. nih.gov The superoxide anion is a primary reactive oxygen species (ROS) and a precursor to other more damaging ROS. nih.gov Through enzymatic and non-enzymatic reactions, superoxide can be converted to hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.gov This cascade of ROS generation overwhelms the plant's antioxidant defense systems, leading to widespread cellular damage. mdpi.comnih.gov

Key Steps in Diquat-Mediated ROS Generation
StepReactantsProductsSignificance
1. Reduction of DiquatDiquat (DQ²⁺) + Electron (e⁻)Diquat Radical Cation (DQ⁺•)Initiates the redox cycle.
2. Oxidation of Diquat RadicalDiquat Radical Cation (DQ⁺•) + Oxygen (O₂)Diquat (DQ²⁺) + Superoxide Anion (•O₂⁻)Regenerates diquat and produces the initial ROS.
3. Formation of Other ROSSuperoxide Anion (•O₂⁻)Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH)Leads to a cascade of highly damaging reactive species.

Role of Redox Potential in Biological Activity of Diquat

The biological activity of diquat is intrinsically linked to its redox potential. The single-electron reduction of diquat is a reversible process with a redox potential of -349 mV, which is independent of pH. inchem.org This specific redox potential is crucial as it allows diquat to efficiently accept electrons from components of the photosynthetic electron transport chain, particularly ferredoxin. unl.edupressbooks.pub The ability of bipyridyl compounds like diquat to be reduced to free radicals and subsequently re-oxidized is considered fundamental to their toxic effects. inchem.org Studies have demonstrated that the inhibition of the Hill reaction by dipyridyliums is directly related to their redox potentials. cambridge.org

Photosystem I Inhibition and Disruption of Plant Photosynthesis by Diquat

In plants, the primary site of diquat's electron acceptance is Photosystem I (PSI), a key component of the light-dependent reactions of photosynthesis. unl.edupressbooks.pubwikipedia.org During photosynthesis, light energy excites electrons in PSI, which are then transferred to ferredoxin. unl.edupressbooks.pub Ferredoxin normally reduces NADP⁺ to NADPH, an essential molecule for carbon fixation.

Diquat, due to its suitable redox potential, effectively intercepts these high-energy electrons from ferredoxin, outcompeting NADP⁺. unl.edupressbooks.pub By diverting electrons away from their intended destination, diquat disrupts the normal flow of the photosynthetic electron transport chain. bigpesticides.com This not only inhibits the production of NADPH but also initiates the redox cycling process described earlier, turning the energy of photosynthesis against the plant cell itself. unl.edupressbooks.pub The requirement of light for diquat's herbicidal activity underscores the central role of photosynthesis in its mechanism of action. ebsco.comptrpest.com

Cellular and Subcellular Interactions of Diquat

The massive production of ROS initiated by diquat's redox cycling leads to widespread and indiscriminate damage to cellular components.

Membrane Damage and Lipid Peroxidation Induced by Diquat

Cellular membranes are particularly vulnerable to ROS-induced damage. The hydroxyl radicals generated during diquat's activity can attack the polyunsaturated fatty acids in membrane lipids, initiating a chain reaction known as lipid peroxidation. nih.govtaylorandfrancis.com This process degrades lipids, leading to a loss of membrane integrity, increased permeability, and leakage of cellular contents. taylorandfrancis.comnih.gov The destruction of cell membranes is a primary cause of the rapid desiccation and wilting observed in plants treated with diquat. bigpesticides.com Malondialdehyde (MDA) is a common biomarker used to quantify the extent of lipid peroxidation induced by oxidative stress. acs.orgmdpi.com

Diquat-Mediated DNA and Protein Oxidation

The oxidative stress induced by diquat is not limited to lipids; other vital macromolecules such as proteins and DNA are also susceptible to damage. ROS can cause oxidative modifications to amino acid side chains, leading to the formation of protein carbonyls and loss of protein function. acs.orgnih.govnih.gov This can disrupt enzymatic activities and structural integrity within the cell.

Summary of Diquat-Induced Cellular Damage
Cellular ComponentMechanism of DamageConsequencesKey Biomarkers
Membrane LipidsLipid PeroxidationLoss of membrane integrity, cellular leakage, desiccation.Malondialdehyde (MDA)
ProteinsOxidation of amino acidsLoss of enzymatic function, disruption of cellular processes.Protein Carbonyls
DNAOxidative modification of bases, strand breaksGenotoxicity, impaired cellular replication and function.8-hydroxydeoxyguanosine (8-OHdG)

Mitochondrial Dysfunction in Diquat Toxicity

Diquat-induced toxicity is intrinsically linked to profound mitochondrial dysfunction. The mitochondrion, a central hub for cellular energy metabolism, becomes a primary target of Diquat's cytotoxic action. The resulting impairment of mitochondrial function is a key driver of the cellular damage observed following exposure. The mechanisms underlying this mitochondrial impairment are multifaceted, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, inhibition of the electron transport chain (ETC), and alteration of mitochondrial gene expression.

A primary mechanism of Diquat-induced mitochondrial damage is the excessive production of ROS. nih.gov Mitochondria are both a major source and a primary target of ROS. nih.gov Diquat's redox cycling capacity can lead to the generation of superoxide anions. researchgate.netresearchgate.net This process can disrupt the delicate balance between ROS production and the cell's antioxidant defense systems, leading to a state of oxidative stress. nih.gov This overproduction of ROS can, in turn, cause further mitochondrial damage, creating a vicious cycle that exacerbates cellular injury, disrupts ATP synthesis, and can activate cell death pathways. nih.govnih.gov Studies have demonstrated a significant increase in mitochondrial ROS production in response to Diquat exposure. nih.govnih.govnih.gov

Concurrent with the surge in ROS, a significant decrease in the mitochondrial membrane potential (ΔΨm) is a hallmark of Diquat toxicity. nih.govnih.govnih.gov The mitochondrial membrane potential is crucial for ATP synthesis through oxidative phosphorylation. Its dissipation indicates a severe compromise in mitochondrial function and integrity. nih.gov The opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane, is thought to be a contributing factor to this depolarization. nih.govresearchgate.net Prolonged or irreversible opening of the mPTP leads to the collapse of the membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors. researchgate.netmdpi.com

Diquat also directly impacts the mitochondrial electron transport chain (ETC), the series of protein complexes responsible for generating the proton gradient that drives ATP synthesis. youtube.com Research has indicated that Diquat can inhibit the activity of several ETC complexes. Specifically, studies have reported decreased activities of mitochondrial complexes I, II, III, and V in liver tissue following Diquat exposure. nih.gov Impairment of the ETC not only cripples the cell's ability to produce ATP but can also increase electron leakage, further contributing to superoxide and ROS production. nih.gov

Furthermore, Diquat exposure has been shown to downregulate the expression of genes essential for mitochondrial biogenesis and function. nih.gov Studies in piglets have revealed a decrease in the mRNA abundance of key regulatory genes, including PPARg coactivator-1α (PGC-1α), nuclear respiratory factor-1 (NRF-1), and mitochondrial transcription factor A (TFAM). nih.gov These factors are critical for the synthesis of new mitochondria and the transcription of mitochondrial DNA. A reduction in their expression suggests that Diquat not only damages existing mitochondria but also impairs the cell's ability to repair and replace them. nih.gov Additionally, the expression of genes encoding components of the TCA cycle and oxidative phosphorylation, such as citrate synthase and ATP synthase, has also been found to be decreased. nih.gov

Recent research also points to the involvement of mitochondria-associated endoplasmic reticulum membranes (MAMs) in Diquat-induced mitochondrial dysfunction. nih.gov These specialized membrane contact sites are crucial for communication and lipid exchange between the two organelles and play a role in mitochondrial dynamics. Diquat exposure has been shown to disturb the ultrastructure of MAMs, which is associated with the observed mitochondrial dysfunction and intestinal barrier injury. nih.gov

Research Findings on Diquat-Induced Mitochondrial Dysfunction

ParameterObserved EffectModel SystemReference(s)
Reactive Oxygen Species (ROS) Increased productionPiglet intestinal mitochondria; Porcine intestinal epithelial cells (IPEC-J2) nih.govnih.govnih.gov
Mitochondrial Membrane Potential (ΔΨm) Decreased / DepolarizationPiglet intestinal mitochondria; Porcine intestinal epithelial cells (IPEC-J2) nih.govnih.govnih.gov
Mitochondrial Biogenesis Gene Expression (e.g., PGC-1α, NRF-1, TFAM) Decreased mRNA abundancePiglet jejunum nih.gov
Oxidative Phosphorylation Gene Expression (e.g., ATP synthase, Cytochrome c oxidase) Decreased mRNA abundancePiglet jejunum nih.gov
Electron Transport Chain Complex Activity Decreased activity of Complexes I, II, III, and VDuck liver nih.gov
Mitochondria-Associated ER Membranes (MAMs) Disturbed ultrastructurePiglets and IPEC-J2 cells nih.gov

Metabolism and Degradation Pathways of Diquat

Biotransformation in Biological Systems

In biological systems, diquat (B7796111) is subject to metabolic processes that alter its chemical structure, primarily in mammals.

Mammalian Metabolic Products: Diquat Monopyridone and Diquat Dipyridone Formation

The following table presents data on the excretion of diquat and its metabolites in rats after a single oral dose.

Compound% of Administered Dose in Urine (0–48 h)% of Administered Dose in Faeces (0–72 h)% of Administered Dose in Total Excreta
Male Rats
Diquat4.0571.8775.92
This compound0.92Not Detected0.92
Female Rats
Diquat3.8162.1365.94
This compound0.75Not Detected0.75
Data sourced from a 1991 study by Williams, Cameron & McGuire, as cited in a WHO report. who.int

Enzymatic Pathways Involved in Diquat Metabolism in Animals

The metabolic conversion of diquat is facilitated by specific enzymatic pathways. Research has identified an enzyme in the cytosol fraction of rat liver that is capable of oxidizing diquat to diquat-dipyridone. nih.gov This enzyme was purified and found to have a molecular mass of approximately 190 kDa. nih.gov

Furthermore, aldehyde oxidase (AOX) has been identified as a crucial enzyme in the oxidative metabolism of diquat to diquat monopyridone. acs.org The involvement of these enzymes highlights the oxidative nature of diquat biotransformation in animals.

In Vivo Distribution and Excretion Dynamics of Diquat and its Metabolites

Following oral administration in rats, diquat is poorly absorbed from the gastrointestinal tract. who.int The majority of an oral dose, between 84% and 97%, is excreted in the feces, with a smaller portion (4-11%) appearing in the urine. who.int Most of the administered dose is excreted within the first 48 hours. who.intnih.gov

Once absorbed, diquat is distributed to various tissues. The highest concentrations are typically found in the organs of excretion, such as the gastrointestinal tract and kidneys. who.intepa.gov Residues have also been detected in the lung, liver, and notably, the eye lens, where it shows a potential for accumulation. who.int The kidney is the primary route of excretion for systemically absorbed diquat. epa.gov

Research on the Negligible Metabolism of Diquat in Plants

In contrast to its metabolism in animals, diquat undergoes negligible metabolic breakdown within plant tissues. researchgate.net Evidence suggests that the degradation of diquat on plants is not a metabolic process but rather a photochemical decomposition that occurs on the surface of the leaves when exposed to sunlight. researchgate.net

Environmental Degradation Processes of Diquat

In the environment, diquat is primarily degraded through photochemical processes, especially in aquatic systems.

Photodegradation Kinetics and Identification of Products (e.g., TOPPS, Picolinamide, Picolinic Acid)

When exposed to sunlight, particularly in aqueous solutions or on plant surfaces, diquat breaks down into several products. The primary and well-documented photodegradation products include diquat monopyridone, this compound, and 1,2,3,4-tetrahydro-1-oxopyrido-(1,2-a)-5-pyrazinium salt (TOPPS). who.int

Another proposed degradation pathway involves the cleavage of one of the pyridine (B92270) rings, which can lead to the formation of picolinamide and subsequently picolinic acid. who.int Studies on the photocatalytic degradation of diquat have shown that it is more persistent than the related herbicide paraquat (B189505). researchgate.net The degradation process involves the formation of several sequential intermediate products. researchgate.net

The relative proportions of these photodegradation products found in an acid extract of barley straw two weeks after treatment with radiolabelled diquat are presented below.

Photodegradation Product% of Total Radioactivity
Diquat42.1
Diquat monopyridone11.2
TOPPS10.5
This compound2.1
Picolinic acid1.1
Data sourced from a WHO report. who.int

Adsorption to Soil Minerals and Organic Matter: Mechanisms and Impact on Bioavailability of Diquat

Diquat exhibits strong and rapid adsorption to soil particles, particularly clay minerals and organic matter. noaa.govfrontiersin.orgwikipedia.org This binding is a primary factor influencing its environmental fate and bioavailability. The mechanism of adsorption is predominantly driven by cation exchange, where the divalent diquat cation (Diquat²⁺) displaces other cations on the negatively charged surfaces of soil colloids. mdpi.comnih.gov

The extent of adsorption is significantly influenced by the type of clay mineral present in the soil. Expanding lattice clays, such as montmorillonite, demonstrate a very high capacity for diquat adsorption due to interlayer sorption, which effectively traps the diquat ions within the clay structure. mdpi.comepa.gov Non-expandable clays like kaolinite also adsorb diquat, but to a lesser extent. mdpi.com The process is so effective that in some soils, like those rich in montmorillonite clay, the adsorption is considered practically irreversible. epa.gov

Soil organic matter also plays a crucial role in binding diquat. noaa.govcambridge.org Studies have shown that diquat binds to water-soluble soil organic matter, with partition coefficients (KDOC) ranging from 0.044 to 0.143 L kg⁻¹. cambridge.org This strong association with both mineral and organic components means that diquat is quickly inactivated upon contact with soil. frontiersin.orgwikipedia.org

Soil ComponentAdsorption MechanismAdsorption Capacity/StrengthImpact on Bioavailability
Clay Minerals (general)Cation ExchangeStrongVery Low
Montmorillonite (expanding clay)Cation Exchange, Interlayer SorptionVery High, IrreversibleExtremely Low
Kaolinite (non-expanding clay)Cation ExchangeModerate to HighLow
Soil Organic Matter (SOM)Cation Exchange, ComplexationStrongVery Low

Microbial Degradation Studies in Various Environmental Compartments

The microbial degradation of diquat in the environment is generally a slow process, largely due to its strong adsorption to soil and sediment, which makes it unavailable to microorganisms. noaa.govwikipedia.orgcanada.ca Under typical environmental conditions, reports suggest that only a small fraction, around 5-7% of diquat in soil, is degraded by microbes annually. canada.ca

Despite its general resistance to microbial breakdown, specific microorganisms have been identified that can degrade diquat. Research has isolated yeast and bacterial strains capable of utilizing diquat as a substrate. One notable example is the yeast strain Meyerozyma guilliermondii Wyslmt, isolated from soil with a history of long-term diquat exposure. frontiersin.orgnih.govnih.gov This strain demonstrated the ability to remove 42.51% of diquat from a 100 mg/L solution over a seven-day incubation period. frontiersin.orgnih.gov Another study identified the bacterium Bacillus velezensis MW8SH, which achieved a 77.7% removal of diquat under optimized conditions (37°C, pH 7.0, 6 days). researchgate.net

Studies into the degradation pathways have identified several key transformation processes. The primary microbial degradation pathways for diquat include C-C bond breakage, hydroxylation, and demethylation. nih.govfrontiersin.orgnih.gov Analysis of the degradation process by Meyerozyma guilliermondii identified three main transformation products resulting from these reactions. nih.gov Similarly, research on Bacillus velezensis MW8SH revealed two distinct degradation pathways producing five different metabolites. researchgate.net

The efficiency of microbial degradation is influenced by several environmental factors. Studies on Meyerozyma guilliermondii showed that the degradation rate is affected by the initial diquat concentration, temperature, and pH, with the rate first increasing and then decreasing as these parameters change. nih.govfrontiersin.org For instance, the highest degradation rate (99.74%) for this yeast was observed at a diquat concentration of 10 mg/L. nih.gov

MicroorganismDegradation RateConditionsIdentified Pathways
Meyerozyma guilliermondii Wyslmt42.51% in 7 days100 mg/L DiquatC-C bond breakage, Hydroxylation, Demethylation
Meyerozyma guilliermondii Wyslmt99.74% in 7 days10 mg/L Diquat, 28°CNot specified
Bacillus velezensis MW8SH77.7% in 6 days1000 µg/L Diquat, 37°C, pH 7.0Two pathways, five metabolites

Stability and Hydrolysis Research in Aquatic Environments

In aquatic environments, the persistence of diquat is governed by its stability to hydrolysis and its susceptibility to photodegradation. Diquat is generally stable to hydrolysis in acidic and neutral waters (pH 5-7). who.intscientific.net However, it undergoes slight hydrolysis under alkaline conditions. One study noted that approximately 8% of diquat hydrolyzed in water at pH 9 after a 30-day incubation period in the dark. flvc.org The rate of hydrolysis in basic water is also temperature-dependent, increasing with higher temperatures. scientific.net

Photodegradation is a significant pathway for the breakdown of diquat in water. canada.ca In the presence of sunlight, diquat degrades, with a reported photolytic half-life of 74 days in simulated sunlight at pH 7. epa.govwaterquality.gov.au The primary photodegradation product identified in aqueous photolysis studies is 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium salt (TOPPS). canada.caepa.gov Other identified photoproducts include diquat monopyridone and this compound. who.int

Despite its relative stability to hydrolysis and a moderate rate of photodegradation, diquat is rapidly removed from the water column in natural aquatic systems. flvc.orgwho.int This rapid dissipation is primarily due to its strong and swift adsorption to aquatic weeds, suspended sediment, and bottom sediments. noaa.govepa.govcanada.ca This process typically results in a short half-life for diquat in natural waters, often less than 48 hours. who.int Once sorbed to sediment, diquat is largely protected from further degradation and becomes biologically inactive. flvc.orgcanada.ca

ConditionParameterFindingReference
HydrolysispH 5 and 7Stable who.intscientific.net
HydrolysispH 9Slight hydrolysis (8% after 30 days) flvc.orgwho.int
PhotodegradationHalf-life (simulated sunlight, pH 7)74 days waterquality.gov.au
PhotodegradationMajor ProductTOPPS (1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium salt) canada.caepa.gov
Natural WatersHalf-lifeGenerally < 48 hours (due to rapid adsorption) who.int

Advanced Toxicological Research on Diquat and Its Metabolites

Oxidative Stress Induction and Cellular Response Mechanisms

The foundational mechanism of diquat's toxicity is the induction of severe oxidative stress. researchgate.net This process initiates a cascade of cellular responses as the system attempts to counteract the overwhelming presence of free radicals. researchgate.netacs.org The cell's antioxidant machinery is significantly impacted, and a wide array of genes related to stress response are perturbed.

Diquat (B7796111) exposure significantly disrupts the endogenous antioxidant enzyme systems that form the first line of defense against ROS. frontiersin.org Key enzymes in this system include Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GSH-Px). mdpi.com

Research across various models, from cell cultures to animal studies, consistently demonstrates that diquat exposure leads to a reduction in the activity of these crucial enzymes. mdpi.comxmsyxb.com In studies on broiler chickens and weaned piglets, diquat administration resulted in markedly decreased serum and tissue levels of SOD, CAT, and GSH-Px. frontiersin.orgxmsyxb.comnih.gov Similarly, in intestinal porcine epithelial cells (IPEC-J2), diquat treatment diminished the activity of T-SOD and GSH-Px. mdpi.com This depletion of antioxidant enzymes cripples the cell's ability to neutralize ROS, thereby exacerbating oxidative damage. mdpi.comnih.gov While some studies on neuroblastoma cells have noted a concentration-dependent adaptive response, where low concentrations of diquat initially increase enzyme activities, higher concentrations lead to a sharp decline in activity and increased toxicity. nih.gov

Table 1: Modulation of Antioxidant Enzyme Systems by Diquat

EnzymeObserved Effect of Diquat ExposureModel SystemReference
Superoxide Dismutase (SOD)Decreased activity/levelsPiglets, Broilers, IPEC-J2 cells, Neonate Rats mdpi.comnih.govekb.eg
Catalase (CAT)Decreased activity/levelsPiglets, Broilers, IPEC-J2 cells mdpi.comnih.govmdpi.com
Glutathione Peroxidase (GSH-Px)Decreased activity/levelsPiglets, Broilers, Neonate Rats, Ducks frontiersin.orgxmsyxb.comekb.egfrontiersin.org

The oxidative stress induced by diquat triggers significant alterations in gene expression as cells mount a defense. A key regulator in this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm; however, upon exposure to oxidative stress, it translocates to the nucleus to activate the transcription of a suite of antioxidant and cytoprotective genes, including those for SOD, CAT, and heme oxygenase-1 (HO-1). frontiersin.orgmdpi.com Studies have shown that diquat exposure significantly activates the Nrf2 signaling axis in tissues like the lungs and intestines as a protective response. nih.govfrontiersin.org

However, severe oxidative stress also activates pathways leading to programmed cell death, or apoptosis. Research indicates that diquat exposure upregulates the expression of pro-apoptotic genes, such as Bax, while simultaneously downregulating the expression of anti-apoptotic genes like Bcl-2. mdpi.comekb.egfrontiersin.org This shift in the Bax/Bcl-2 ratio is a critical indicator of the cell committing to an apoptotic pathway, a finding observed in models of diquat-induced toxicity in rat brains and duck livers. ekb.egfrontiersin.orgfrontiersin.org

Table 2: Gene Expression Changes in Response to Diquat-Induced Oxidative Stress

Gene/PathwayEffect of Diquat ExposureFunctionModel SystemReference
Nrf2Activation/UpregulationMaster regulator of antioxidant responseLungs, Intestines nih.govfrontiersin.org
BaxUpregulation of expressionPro-apoptotic proteinNeonate Rat Brain, Duck Liver ekb.egfrontiersin.org
Bcl-2Downregulation of expressionAnti-apoptotic proteinNeonate Rat Brain, IPEC-J2 cells mdpi.comekb.eg
HO-1Upregulation of expressionAntioxidant enzymeBroiler Intestine mdpi.comxmsyxb.com

Inflammatory Signaling Pathways Activation by Diquat

There is a well-established link between oxidative stress and inflammation, and diquat toxicity is a clear example of this connection. nih.govmdpi.com The ROS generated by diquat not only cause direct cellular damage but also act as signaling molecules that activate inflammatory pathways, leading to the production of pro-inflammatory mediators and the recruitment of immune cells. nih.govresearchgate.net

A hallmark of diquat-induced inflammation is the increased secretion of pro-inflammatory cytokines. nih.gov Numerous studies have demonstrated that exposure to diquat leads to a significant upregulation in the gene expression and secretion of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govnih.gov For instance, in IPEC-J2 cells, diquat treatment markedly increased the secretion of TNF-α and IL-8. mdpi.combohrium.com Similar results were observed in piglet models, where diquat challenge led to elevated serum concentrations of TNF-α, IL-6, and IL-1β. nih.gov This "cytokine storm" contributes to tissue damage and systemic toxicity. nih.govresearchgate.net

Table 3: Effect of Diquat on Pro-inflammatory Cytokine Secretion

CytokineObserved Effect of Diquat ExposureModel SystemReference
Tumor Necrosis Factor-alpha (TNF-α)Increased secretion and gene expressionIPEC-J2 cells, Piglets, PC12 cells nih.govmdpi.comnih.gov
Interleukin-6 (IL-6)Increased secretion and gene expressionIPEC-J2 cells, Piglets nih.govnih.govsemanticscholar.org
Interleukin-1 beta (IL-1β)Increased secretion and gene expressionMice, Piglets nih.govmdpi.comnih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its activation is a critical event in diquat's mechanism of toxicity. researchgate.netnih.gov Diquat-induced oxidative stress triggers the activation of this pathway. nih.govmdpi.com This typically involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which frees NF-κB to move into the nucleus. nih.govmdpi.com Once in the nucleus, NF-κB binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. mdpi.commdpi.com Research has confirmed that diquat exposure increases the phosphorylation of both NF-κB and IκB in intestinal cells, demonstrating a clear mechanism for the observed increase in inflammatory cytokines. nih.govmdpi.commdpi.com The activation of the NF-κB pathway thus creates a vicious cycle, where oxidative stress triggers inflammation, which in turn can generate more ROS. nih.govresearchgate.net

Organ-Specific Toxicological Mechanisms and Pathophysiology

While the core mechanisms of oxidative stress and inflammation are systemic, diquat poisoning manifests with distinct toxicological effects in specific organs. nih.govusrtk.orgwjgnet.com The primary route of exposure, typically oral ingestion, makes the gastrointestinal tract a principal target, but absorbed diquat is distributed to other organs, causing significant damage. nih.govfrontiersin.orgwjgnet.com

Gut: The intestine is a key target for diquat toxicity. nih.govfrontiersin.org Diquat directly damages intestinal epithelial cells, leading to a breakdown of the intestinal barrier. researchgate.net This is characterized by the downregulation of tight junction proteins like claudin-1 and occludin, which increases intestinal permeability. nih.govmdpi.com This "leaky gut" allows toxins to enter the bloodstream, exacerbating systemic toxicity and inflammation. nih.govusrtk.org

Liver: The liver is another major organ affected by diquat. frontiersin.orgfrontiersin.org Toxicity in the liver is characterized by mitochondrial dysfunction, which impairs energy metabolism and triggers apoptosis. nih.govfrontiersin.org Diquat induces hepatocyte degeneration, inflammation, and the release of pro-inflammatory cytokines, which can lead to significant liver damage. nih.govusrtk.org

Kidneys: Acute kidney injury is a common and severe consequence of diquat poisoning. usrtk.orgwjgnet.com The compound damages renal tubular cell membranes through lipid peroxidation and activates inflammatory pathways like the HMGB1/IκBα/NF-κB axis, which promotes renal interstitial inflammation and fibrosis. nih.gov

Lungs: Although diquat does not accumulate in lung tissue to the same extent as the related herbicide paraquat (B189505), it can still cause damage. mhmedical.comusrtk.org The toxicity is mediated by ROS and inflammatory signaling pathways, with studies showing significant activation of the Nrf2 signaling axis in lung tissue in response to the oxidative assault. nih.govfrontiersin.org

Nervous System: Diquat can cross into the nervous system and exhibits neurotoxicity. nih.gov In neuronal cell models, diquat induces cell death and mitochondrial dysfunction through ROS production. nih.govnih.gov It also triggers neuroinflammation via the NF-κB pathway, suggesting a potential role in neurodegenerative processes. ekb.egnih.gov

Table 4: Organ-Specific Toxicological Effects of Diquat

OrganKey Toxicological MechanismPathophysiological OutcomeReference
Gut/IntestineDisruption of tight junctions, oxidative stress, NF-κB activationIncreased permeability, inflammation, barrier dysfunction nih.govfrontiersin.orgresearchgate.net
LiverMitochondrial dysfunction, apoptosis, inflammationHepatocyte degeneration, liver damage frontiersin.orgfrontiersin.orgusrtk.org
KidneyLipid peroxidation, activation of inflammatory pathwaysAcute tubular necrosis, interstitial inflammation, renal failure nih.govusrtk.orgwjgnet.com
LungsROS generation, activation of Nrf2 pathwayOxidative damage to lung tissue nih.govfrontiersin.org
BrainROS production, mitochondrial dysfunction, neuroinflammationNeuronal apoptosis, cytotoxicity nih.govekb.egnih.gov

Gastrointestinal Tract Injury and Intestinal Barrier Dysfunction Induced by Diquat

The gastrointestinal (GI) tract is a primary target following oral ingestion of diquat. tandfonline.com Research indicates that diquat directly damages the intestinal epithelial cells, leading to a cascade of toxic effects. epa.gov One of the core mechanisms of this toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). tandfonline.comwjgnet.com This oxidative stress disrupts the integrity of the intestinal barrier, a critical defense against systemic toxicity. tandfonline.comepa.gov

At a molecular level, diquat exposure leads to the downregulation of key tight junction proteins, such as zonula occludens-1 (ZO-1), claudin-1, and occludin. epa.gov These proteins are essential for maintaining the structural and functional integrity of the barrier between intestinal epithelial cells. Their disruption increases intestinal permeability, allowing for greater systemic absorption of the toxin and other harmful substances. tandfonline.com

Mitochondrial dysfunction is another significant factor in diquat-induced intestinal injury. epa.govtandfonline.com Diquat impairs mitochondrial function, leading to excessive ROS production, which in turn damages mitochondrial DNA and enzymes. tandfonline.com This not only disrupts cellular energy metabolism but also amplifies inflammatory responses. epa.gov Studies have shown that diquat exposure significantly increases the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which exacerbates chronic inflammation in the gut. epa.govtandfonline.com

Furthermore, diquat alters the composition of the gut microbiota. It has been observed to decrease the population of beneficial bacteria, such as Lactobacillus, while promoting the growth of potentially pathogenic bacteria. tandfonline.comepa.gov This dysbiosis contributes to both local intestinal damage and systemic toxicity. epa.govwjgnet.com

Toxicokinetic studies in rats have demonstrated that diquat is rapidly absorbed in the digestive tract, with detectable plasma concentrations occurring as soon as 5 minutes after exposure. researchgate.net The highest concentrations are found in the stomach and small intestine within the first hour. researchgate.net The damage to the GI system is closely linked to both the dose and the duration of diquat's presence in the tract. researchgate.net In severe cases, ingestion can lead to ulceration and perforation of the GI tract. nih.gov

Table 1: Effects of Diquat on Gastrointestinal Health

Affected Component Observed Effects Key Mechanisms References
Intestinal Barrier Increased permeability, disruption of tight junctions. Downregulation of ZO-1, claudin-1, occludin. epa.gov
Epithelial Cells Direct damage and cell death. Oxidative stress, mitochondrial dysfunction. epa.govtandfonline.com
Immune Response Increased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). ROS-mediated activation of inflammatory pathways. epa.govtandfonline.com

| Gut Microbiota | Decreased Lactobacillus, increased pathogenic bacteria. | Direct antimicrobial effects, altered gut environment. | tandfonline.comepa.gov |

Renal Toxicity and Mechanisms of Tubular Necrosis

The kidneys are a principal organ for the excretion of systemically absorbed diquat, making them highly susceptible to its toxic effects. epa.govwjgnet.com Acute kidney injury (AKI) is a common and serious complication of diquat poisoning, with a reported incidence significantly higher than that caused by other pesticides. mdpi.comfrontiersin.org The primary pathological finding in diquat-induced nephrotoxicity is acute tubular necrosis. wjgnet.comfrontiersin.orgfrontiersin.org

The mechanism of renal injury is primarily attributed to oxidative stress. wjgnet.commdpi.com Diquat's redox cycling generates excessive ROS within renal cells, leading to lipid peroxidation and cell death. mdpi.commhmedical.com The renal tubules are particularly vulnerable. mdpi.com Animal studies and autopsy reports from human cases consistently show edema, degeneration, and necrosis of renal tubular epithelial cells, while the glomeruli often remain intact. frontiersin.orgfrontiersin.org This tubular damage impairs the kidney's ability to excrete diquat, leading to its accumulation and exacerbating the toxic effects. epa.gov

Multi-omics studies in mouse models have identified significant molecular changes in the early stages of diquat-induced kidney damage. These changes involve the dysregulation of the PPAR signaling pathway and fatty acid metabolism. mdpi.com Key proteins and genes associated with this damage include Hmgcs2, Cyp4a10, Cyp4a14, and Lpl. mdpi.com Clinical manifestations of renal toxicity include proteinuria, hematuria, pyuria, and progression to oliguria or anuria, indicating severe renal failure. epa.govfrontiersin.org

Hepatic Responses and Pathological Manifestations in Diquat Exposure

The liver is another major organ affected by diquat poisoning. wjgnet.comfrontiersin.org As a central site for detoxification, the liver is exposed to diquat absorbed from the gastrointestinal tract. wjgnet.com Hepatic injury is a common finding in clinical cases and is characterized by elevated levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), and in some cases, jaundice. epa.govnih.gov

The primary mechanism of liver damage mirrors that seen in other organs: the induction of oxidative stress and the generation of ROS. frontiersin.org This leads to mitochondrial dysfunction, inflammation, and ultimately, hepatocyte apoptosis. frontiersin.org Pathological examinations reveal liver lesions, including centrizonal hepatocellular injury. epa.gov In animal models, diquat exposure has been shown to increase the relative weight of the liver and alter glucose metabolism. frontiersin.org

Neurological Effects and Central Nervous System Damage from Diquat Poisoning

Diquat exhibits significant neurotoxicity, a feature that distinguishes it from the structurally similar herbicide paraquat. epa.gov Studies have confirmed that diquat can penetrate the blood-brain barrier, leading to severe damage to the central nervous system (CNS). wjgnet.comresearchgate.net

Lethal diquat poisoning is frequently associated with acute CNS injury. nih.gov The most consistent pathological finding in fatal cases is brain stem infarction, with a particular vulnerability observed in the pons. tandfonline.comepa.gov Other reported neurological damage includes toxic encephalopathy, cerebral ischemia, cerebral hemorrhage, and brain swelling. tandfonline.comnih.gov Clinical manifestations can range from nervousness, irritability, and disorientation to more severe symptoms like seizures and coma. epa.govnih.gov

The underlying mechanism of diquat-induced neurotoxicity is believed to be oxidative stress and mitochondrial dysfunction within the CNS. researchgate.net The brain's high metabolic rate and lipid-rich composition make it particularly susceptible to oxidative damage. While the precise pathways are still under investigation, the severe neurological outcomes contribute significantly to the high mortality rate associated with diquat poisoning. researchgate.netnih.gov

Table 2: Neurological Manifestations of Diquat Poisoning

Affected Brain Region Pathological Findings Clinical Signs References
Brain Stem (Pons) Infarction, demyelination. Coma, respiratory failure. tandfonline.comepa.gov
Cerebrum/Cerebellum Ischemia, hemorrhage, edema, transient demyelination. Seizures, disorientation, cognitive impairment. tandfonline.comnih.gov

| Basal Ganglia, Thalamus | Damage confirmed by MRI. | Movement disorders. | tandfonline.com |

Pulmonary Considerations in Diquat-Exposed Organisms

Unlike paraquat, which is actively taken up and concentrated in lung tissue leading to severe pulmonary fibrosis, diquat is not selectively accumulated in the lungs. epa.govmhmedical.com Consequently, the characteristic progressive pulmonary fibrosis seen in paraquat poisoning is not a typical feature of diquat intoxication. epa.gov

However, this does not mean the lungs are entirely spared. In animal studies, diquat has been shown to cause mild and reversible injury to type I pneumatocytes, though it does not appear to damage type II cells. epa.gov Some clinical reports and recent studies have suggested that diquat poisoning can lead to acute lung injury and that pulmonary fibrosis may, in some cases, be a significant contributor to mortality. researchgate.netnih.gov The mechanism is thought to involve oxidative stress and inflammatory reactions. researchgate.net Despite these findings, severe pulmonary complications are considered less prominent in diquat poisoning compared to the severe neurotoxicity and nephrotoxicity. epa.gov

Comparative Toxicological Profiles of Diquat, Diquat Monopyridone, and Diquat Dipyridone

Metabolism studies have shown that diquat is biotransformed in organisms into major metabolites, including diquat monopyridone and this compound. who.int Toxicological assessments have consistently found these metabolites to be less toxic than the parent compound, diquat. fao.org For instance, the oral LD50 for diquat monopyridone in rats was reported to be greater than 4000 mg/kg body weight, indicating significantly lower acute toxicity compared to diquat itself. fao.org

A recent comparative study investigated the aquatic toxicity of diquat and its two main metabolites on zebrafish (Danio rerio). The findings indicated that at environmentally relevant concentrations, neither diquat nor its metabolites induced significant acute toxicity in zebrafish embryos. researchgate.netresearchgate.net However, further investigation into sublethal effects revealed differences in their toxicological profiles. Both diquat and this compound exposure resulted in oxidative stress in zebrafish larvae, evidenced by increased levels of malondialdehyde (MDA) and glutathione (GSH), and suppression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). researchgate.netnih.gov In contrast, diquat monopyridone did not produce the same level of oxidative stress. researchgate.net This suggests that while this compound is less acutely toxic than diquat, it retains a capacity to induce oxidative damage.

Table 3: List of Chemical Compounds

Compound Name
Diquat
This compound
Diquat Monopyridone
Zonula occludens-1 (ZO-1)
Claudin-1
Occludin
Tumor necrosis factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)
Aspartate aminotransferase (AST)
Alanine aminotransferase (ALT)
Malondialdehyde (MDA)
Glutathione (GSH)
Superoxide dismutase (SOD)
Catalase (CAT)
Hmgcs2
Cyp4a10
Cyp4a14

Ecotoxicological Research and Environmental Impact Assessments of Diquat

Impact on Aquatic Organisms

The application of diquat (B7796111) in aquatic environments necessitates a thorough understanding of its potential effects on non-target organisms. Research has shown that while diquat can be effective for weed control, it also presents varying levels of risk to aquatic life. flvc.orgregulations.gov

Algae and Aquatic Plant Responses to Diquat Exposure

Diquat is highly effective in controlling a broad spectrum of aquatic plants, including submerged, floating, and emergent species. mass.gov It also demonstrates efficacy against certain types of filamentous algae. mass.gov Studies have shown that diquat can strongly inhibit the growth of various phytoplankton and cyanobacteria species. researchgate.net For instance, research has demonstrated significant inhibition of Microcystis aeruginosa at relatively low concentrations. researchgate.net The effectiveness of diquat on cyanobacteria has been well-documented, with some studies showing over 90% inhibition at a dosage of 0.3 mg/L. researchgate.net However, the sensitivity of different algal species to diquat can vary.

The herbicidal action of diquat on target plants can also have indirect effects on the aquatic ecosystem. The decomposition of large amounts of dead plant matter can lead to a depletion of dissolved oxygen in the water, which can be harmful or lethal to fish and other aquatic organisms. noaa.govbrewerint.com

Invertebrate Sensitivity (e.g., Daphnia, Amphipods) to Diquat

Aquatic invertebrates exhibit a range of sensitivities to diquat. Some species, such as the amphipod Hyalella azteca and the water flea Daphnia pulex, have been identified as particularly sensitive. wa.govoregonstate.edu Laboratory studies have reported 24-hour LC50 values of 1-2 ppm for Daphnia and 0.6 ppm for Hyalella. mass.gov The presence of sediment can mitigate the toxicity of diquat to sediment-dwelling invertebrates like Hyalella azteca. wa.govoregonstate.edu For many other invertebrate species, including mayflies, copepods, and odonates, diquat demonstrates low toxicity. wa.gov

It is important to note that indirect effects, such as the loss of habitat due to the destruction of aquatic vegetation, can also impact invertebrate populations. noaa.gov The recolonization of treated areas by these organisms is often linked to the re-establishment of vegetation. noaa.gov

Fish Toxicity and Bioconcentration Potential Studies for Diquat

The toxicity of diquat to fish varies depending on the species and water conditions. wa.gov Generally, diquat is considered moderately to practically non-toxic to most fish species. orst.edu However, some fish, such as walleye, have shown sensitivity to diquat at typical application rates in laboratory settings. noaa.gov Other game fish like northern pike, bass, and bluegills appear to be less affected. noaa.gov The 96-hour LC50 values for diquat dibromide in various fish species range from 16 mg/L in northern pike to 245 mg/L in bluegill. orst.edu

The bioconcentration potential of diquat in fish is considered to be low. noaa.govorst.edu Studies have shown that diquat does not significantly accumulate in the tissues of fish. flvc.orgmass.gov Measured bioconcentration factors in fish tissues are low, and depuration (the process of eliminating the chemical) is rapid once the fish are in clean water. flvc.orgmass.gov For instance, in one study, approximately 50% of the accumulated diquat was eliminated during a three-day depuration period. flvc.org

SpeciesEndpointConcentration (mg/L)Reference
Northern Pike96-hour LC5016 orst.edu
Fingerling Trout96-hour LC5020.4 orst.edu
Bluegill96-hour LC50245 orst.edu
Yellow Perch96-hour LC5060 orst.edu
Black Bullhead96-hour LC50170 orst.edu
Rainbow Trout8-hour LC5012.3 orst.edu
Chinook Salmon8-hour LC5028.5 orst.edu
Striped Bass (sac-fry)LC500.54 wa.gov
Smallmouth Bass (sac-fry)LC501.3 - 3.9 wa.gov
Largemouth Bass (fingerlings)LC504.2 - >10 wa.gov
Walleye (fry)LC500.75 - 4.9 wa.gov

Environmental Persistence and Mobility Research in Various Compartments

Diquat is highly persistent in soil and sediment, with reported field half-lives exceeding 1000 days. orst.edu Its strong adsorption to soil particles makes it immobile, and therefore, the potential for leaching into groundwater is considered negligible. noaa.govpestweb.ca In the water column, diquat is typically removed rapidly, primarily through sorption to suspended particles and sediment. flvc.org The dissipation half-life of diquat in water can vary from less than a day to approximately 35 days, with longer persistence observed in water bodies with sandy soils low in organic matter. noaa.govwa.gov Photodegradation, or breakdown by sunlight, is a significant degradation pathway for diquat in water. pestweb.cawho.int

Bioaccumulation and Biomagnification Potential of Diquat in Ecological Food Chains

The potential for diquat to bioaccumulate in organisms and biomagnify through the food chain is low. pestweb.ca Its high water solubility and rapid excretion from animals contribute to this low potential. pestweb.ca Bioconcentration factors measured in various aquatic organisms are generally low. flvc.orgmass.gov For example, the maximum bioconcentration factor reported for Daphnia magna was 8.3x, and for mayfly nymphs, it was 32x. flvc.orgepa.gov In fish, bioconcentration factors are also low, and any accumulated residues are quickly eliminated. flvc.orgmass.gov Therefore, biomagnification of diquat up the trophic levels is not expected to be a significant concern. wa.gov

Herbicide Resistance Mechanisms in Diquat Exposed Biotypes

Characterization of Non-Target-Site Resistance (NTSR) to Diquat (B7796111)

NTSR encompasses a variety of mechanisms that reduce the amount of active herbicide reaching its target site. wordpress.com These mechanisms can include reduced uptake and translocation, enhanced metabolic detoxification, and sequestration of the herbicide away from its target. mdpi.comnih.gov

Altered Herbicide Uptake and Translocation Mechanisms

One of the primary NTSR mechanisms involves altering the absorption and movement of diquat within the plant. scielo.br Studies have shown that resistant biotypes may exhibit reduced uptake of the herbicide compared to their susceptible counterparts.

Research on giant duckweed (Spirodela polyrhiza) has provided significant insights into this mechanism. A comparative study of 138 genotypes revealed that resistance to diquat was significantly correlated with the concentration of the herbicide in the plant tissues. nih.govresearchgate.net The most resistant genotype accumulated significantly less diquat than the most susceptible genotype after 24 and 48 hours of exposure. nih.govresearchgate.net This suggests that a reduced uptake capacity is a key factor in conferring diquat resistance in this species. nih.gov

Once absorbed, the translocation of diquat from the point of entry to its target site in the chloroplasts can also be restricted in resistant plants. scielo.br In some paraquat-resistant weeds, which often show cross-resistance to diquat, the herbicide is rapidly sequestered, preventing its movement throughout the plant. mdpi.comnih.gov For instance, in a paraquat-resistant biotype of Italian ryegrass (Lolium perenne L. spp. multiflorum), translocation of the herbicide out of the treated leaf was nearly 20 times greater in the susceptible biotype than in the resistant one. frontiersin.orgnih.gov This restricted movement is a critical component of NTSR, as it limits the amount of herbicide that can reach the photosynthetic tissues to cause cellular damage. mdpi.com

Table 1: Diquat Accumulation in Resistant vs. Susceptible Spirodela polyrhiza Biotypes
GenotypeResistance LevelRelative Diquat Accumulation (after 24h)Relative Diquat Accumulation (after 48h)
SP050ResistantLowLow
SP011SusceptibleHighHigh

This table illustrates the findings that the resistant S. polyrhiza genotype (SP050) accumulated significantly less diquat compared to the susceptible genotype (SP011) over time, indicating reduced uptake as a resistance mechanism. nih.govresearchgate.net

Enhanced Detoxification and Antioxidant Systems as Resistance Mechanisms

Diquat exerts its herbicidal activity by accepting electrons from photosystem I (PSI) in the chloroplasts, which leads to the production of reactive oxygen species (ROS). researchgate.net These ROS molecules cause rapid lipid peroxidation and membrane damage, leading to cell death. nih.gov Resistant plants have been found to possess enhanced detoxification systems to cope with this oxidative stress. mdpi.com

This enhanced defense often involves an increased activity of antioxidant enzymes that scavenge ROS. mdpi.com Key enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and glutathione (B108866) reductase (GR). mdpi.comapms.org Studies on bipyridylium herbicide resistance have frequently documented elevated levels of these enzymes in resistant biotypes compared to susceptible ones. mdpi.comapms.org For example, diquat exposure has been shown to boost the activities of SOD, CAT, glutathione peroxidase (GSH-Px), and GR. acs.org

Vacuolar Sequestration and Chloroplast Exclusion in Resistant Plants

A major NTSR mechanism against bipyridylium herbicides like diquat is the sequestration of the herbicide into the vacuole, effectively isolating it from its target site in the chloroplast. mdpi.comnih.gov This process is mediated by transporters located on the tonoplast (the vacuolar membrane). researchgate.net By actively pumping the herbicide into the vacuole, resistant plants can prevent it from interfering with the photosynthetic electron transport chain. mdpi.comresearchgate.net

Evidence for this mechanism comes from studies on closely related herbicides like paraquat (B189505), where vacuolar sequestration has been identified as a key resistance strategy in species such as Lolium rigidum and Conyza canadensis. mdpi.comnih.gov In paraquat-resistant Italian ryegrass, results strongly indicated that vacuolar sequestration, likely mediated by tonoplast-bound transporters, was involved in the resistance mechanism. nih.govfrontiersin.org

This sequestration prevents diquat from accumulating in the cytoplasm and, more importantly, from entering the chloroplasts where it would generate destructive ROS. mdpi.com While the herbicide may still be present within the plant's cells, its confinement to the vacuole renders it harmless. researchgate.net This exclusion from the chloroplast is a highly effective strategy for conferring high levels of resistance. mdpi.com

Genetic and Molecular Basis of Diquat Resistance

Advances in molecular biology have enabled researchers to investigate the genetic underpinnings of diquat resistance. Genomic and transcriptomic approaches are being used to identify the specific genes and regulatory networks responsible for the NTSR mechanisms. nih.gov

Identification of Candidate Genes Associated with Diquat Resistance

Identifying the genes responsible for NTSR is complex because these traits can be governed by multiple genes (polygenic). researchgate.net However, several candidate genes have been implicated in diquat and paraquat resistance.

A genome-wide association study (GWAS) on Spirodela polyrhiza identified several candidate genes associated with diquat resistance, including a homolog of dienelactone hydrolase. researchgate.netnih.gov

Transcriptomic studies on paraquat resistance in goosegrass (Eleusine indica) identified differentially expressed genes related to ROS scavenging, polyamines, and transport systems as potential candidates. nih.gov Genes encoding for ATP-binding cassette (ABC) transporters and other transport proteins are of particular interest, as they are likely involved in the vacuolar sequestration of diquat. nih.govnih.gov Similarly, genes for antioxidant enzymes such as glutathione S-transferases (GSTs), peroxidases, and UDP-glycosyltransferases (UGTs) have been identified as being upregulated in herbicide-resistant biotypes, suggesting a role in enhanced detoxification. cambridge.org

Table 2: Potential Candidate Genes and Gene Families in Diquat/Paraquat Resistance
Gene/Gene FamilyPutative FunctionAssociated Resistance MechanismSpecies Studied
Dienelactone Hydrolase HomologMetabolism/DetoxificationEnhanced DetoxificationSpirodela polyrhiza nih.gov
ABC TransportersTransmembrane TransportVacuolar SequestrationVarious Weeds nih.govnih.gov
Glutathione S-Transferases (GSTs)Detoxification (conjugation)Enhanced DetoxificationEleusine indica, Amaranthus tuberculatus nih.govcambridge.org
Peroxidases (POD)ROS ScavengingEnhanced Antioxidant SystemEleusine indica nih.gov
Polyamine TransportersHerbicide TransportAltered Uptake/SequestrationEleusine indica nih.gov

Genomic and Transcriptomic Approaches in Diquat Resistance Studies

Genomic and transcriptomic tools have become indispensable for dissecting the molecular basis of herbicide resistance. nih.gov These high-throughput technologies allow for a comprehensive analysis of the genetic and gene expression changes that confer resistance.

Transcriptomics , particularly RNA-sequencing (RNA-Seq), is widely used to compare gene expression profiles between resistant and susceptible biotypes, both with and without herbicide treatment. nih.govplos.org This approach can identify genes that are constitutively overexpressed in resistant plants or those that are induced upon herbicide exposure. nih.gov For example, a transcriptome analysis of goosegrass was used to identify differentially expressed genes involved in ROS scavenging and transport, providing a list of candidates for further functional analysis. nih.govplos.org This method has proven effective for identifying genes involved in metabolism-based resistance in non-model organisms like weeds. nih.govuwa.edu.au

Genomics approaches, such as Genome-Wide Association Studies (GWAS), involve scanning the entire genome to find associations between genetic variants (like single nucleotide polymorphisms, or SNPs) and a specific trait, such as diquat resistance. nih.gov This method was successfully used in Spirodela polyrhiza to pinpoint specific genomic regions and candidate genes associated with varying levels of diquat resistance among different genotypes. nih.gov Population genomic analyses can also identify signatures of selection in the genomes of resistant populations, helping to locate the genes that have been critical for adaptation to the herbicide. biorxiv.org These powerful approaches provide new insights into the evolution of NTSR and the specific genes involved. researchgate.netnih.gov

Cross-Resistance Patterns within Bipyridylium Herbicides (e.g., Diquat and Paraquat)

Cross-resistance between diquat and paraquat, both belonging to the bipyridylium class of herbicides, is a significant concern in weed management. ufl.edu This phenomenon occurs when a weed biotype that has developed resistance to one of these herbicides also exhibits resistance to the other, even without direct exposure to the second herbicide. ufl.edu The shared mechanism of action of these herbicides, which involves the diversion of electrons from photosystem I (PSI) leading to the production of reactive oxygen species (ROS), is the primary reason for this cross-resistance. uppersouthplatte.orgwikipedia.org

Research has documented cross-resistance to diquat in various weed species that were initially identified as paraquat-resistant. For instance, glyphosate-paraquat-resistant (GPR) biotypes of hairy fleabane (Conyza bonariensis) and horseweed (Conyza canadensis) have demonstrated significant cross-resistance to diquat. cambridge.orgresearchgate.net In one study, a GPR biotype of hairy fleabane showed a 44.0-fold resistance to diquat, while a GPR biotype of horseweed exhibited a 15.6-fold resistance. cambridge.orgresearchgate.net Similarly, paraquat-resistant populations of hairy fleabane have been found to be 44- to 90-fold more resistant to diquat compared to susceptible populations. researchgate.net

The level of cross-resistance can, however, vary between species and even biotypes. For example, a paraquat-resistant biotype of Conyza bonariensis with approximately 100-fold resistance to paraquat showed only about a 10-fold cross-tolerance to diquat. mdpi.com This suggests that while the primary resistance mechanism may affect both herbicides, its efficiency can differ. In aquatic environments, diquat-resistant duckweed (Landoltia punctata) has also been shown to be resistant to paraquat. ufl.edu

The primary mechanism underlying this cross-resistance is often non-target-site resistance (NTSR), which can involve reduced herbicide uptake, altered translocation, or enhanced sequestration of the herbicide away from the target site in the chloroplasts. mdpi.comnih.govnih.gov For example, in a resistant biotype of Epilobium ciliatum, resistance to diquat was attributed to impaired translocation of the herbicide. nih.gov Studies on paraquat resistance have indicated that sequestration into the vacuole is a key mechanism, which likely also confers resistance to diquat due to its similar chemical structure. mdpi.com

The following table summarizes the cross-resistance data from various studies:

Weed SpeciesResistant BiotypeHerbicide with Developed ResistanceCross-Resistance to Diquat (Fold Increase)Reference
Conyza bonariensis (hairy fleabane)GPRGlyphosate/Paraquat44.0 - 90.2 cambridge.orgresearchgate.net
Conyza canadensis (horseweed)GPRGlyphosate/Paraquat11.3 - 15.6 cambridge.orgresearchgate.net
Landoltia punctata (duckweed)Diquat-resistantDiquatYes (qualitative) ufl.edu
Epilobium ciliatumDiquat/Paraquat-resistantDiquat/ParaquatYes (qualitative) nih.gov
Lolium perenne L. ssp. multiflorum (Italian ryegrass)MR1Multiple (including Paraquat)20.5 usda.gov

Evolutionary Dynamics of Diquat Resistance in Plant Populations

The evolution of diquat resistance in plant populations is a process driven by the principles of natural selection, where the repeated application of the herbicide creates a strong selection pressure. ufl.edu This pressure favors the survival and reproduction of rare individuals within the weed population that possess inherent traits conferring some degree of tolerance to the herbicide. ufl.eduresearchgate.net Over time, these resistant individuals and their offspring become more prevalent, leading to a resistant population.

The evolution of resistance to bipyridylium herbicides like diquat is generally considered to be a slower process compared to other herbicide classes. mdpi.com Despite their use for several decades, the number of weed species that have evolved resistance to diquat and paraquat is relatively low compared to herbicides with other modes of action. nih.gov This slower evolution may be attributed to the complex nature of the resistance mechanisms, which are primarily non-target-site based. dntb.gov.ua

Several factors influence the evolutionary dynamics of diquat resistance:

Intensity of Selection Pressure: The frequency and rate of diquat application are critical. Continuous and widespread use of the same herbicide mode of action accelerates the selection for resistant biotypes. ufl.edusciencedaily.com

Initial Frequency of Resistance Alleles: The pre-existing genetic diversity within a weed population, including the presence of genes that could confer resistance, influences how quickly resistance can evolve. core.ac.uk

Gene Flow: The movement of pollen and seeds from resistant plants to other areas can spread resistance alleles, accelerating the evolution of resistance in new populations. researchgate.net

Fitness Cost of Resistance: In the absence of the herbicide, resistant plants may have a reduced fitness (e.g., lower growth rate or seed production) compared to susceptible plants. This fitness cost can slow the spread of resistance. uppersouthplatte.org

Recurrent selection with different herbicides can also play a role in the evolution of multiple resistances. For example, a biotype of Epilobium ciliatum initially resistant to diquat and paraquat (R1) was subjected to recurrent selection with other herbicides for three generations, resulting in a biotype (R2) with resistance to a broader range of herbicides. nih.gov This demonstrates how weed populations can accumulate resistance mechanisms over time in response to varied chemical pressures.

The development of diquat resistance in a species of duckweed (Landoltia punctata) in a Florida canal system was reported after multiple applications to control dense growths of the weed. apms.org This case highlights how high plant densities can increase the probability of selecting for a resistant individual. apms.org

Advanced Analytical Methodologies for Diquat and Its Metabolites in Research

Extraction and Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate diquat (B7796111) and its metabolites from interfering matrix components and to concentrate them for subsequent analysis. The choice of extraction technique is highly dependent on the nature of the sample matrix.

Liquid-liquid extraction (LLE) is a conventional sample preparation technique that has been applied for the isolation of diquat. However, its application for highly polar analytes like diquat can be complex and time-consuming. While some studies have reported satisfactory recoveries with LLE in certain biological samples, it is generally less favored in modern analytical workflows compared to solid-phase extraction due to its lower efficiency for polar compounds and the large volumes of organic solvents required mdpi.comresearchgate.netphenomenex.com. The challenges associated with LLE for diquat have spurred the development and adoption of more advanced and efficient extraction techniques mdpi.com.

Solid-phase extraction (SPE) has become the predominant technique for the extraction and cleanup of diquat and its metabolites from a wide array of matrices, including water, vegetation, and biological samples mdpi.comresearchgate.netnih.govnih.govnih.gov. The effectiveness of SPE lies in the variety of available sorbents that can be tailored to the specific chemistry of the target analytes.

For diquat and its metabolites, which are cationic compounds, ion-exchange and mixed-mode SPE cartridges are particularly effective. Mixed-mode cartridges, which combine reversed-phase and ion-exchange retention mechanisms, offer enhanced selectivity and retention nih.govresearchgate.net. For instance, Oasis WCX, a mixed-mode weak cation-exchange sorbent, has demonstrated high efficiency for the isolation of diquat from aqueous and plasma samples, with extraction recoveries often exceeding 90% mdpi.comwaters.com. Other cartridges, such as those packed with alkyl-silica sorbents (e.g., C8 or C18), are also used, often in combination with ion-pairing reagents to improve retention of the ionic analytes nih.govepa.govedgeanalytical.comnemi.gov.

A notable advancement in SPE is the development of on-line SPE systems, which automate the extraction and cleanup process, directly coupling it to the analytical instrument. This approach minimizes sample handling, reduces analysis time, and improves reproducibility researchgate.netthermofisher.com.

A variation of SPE, known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, has also been adapted for diquat analysis. phenomenex.comsigmaaldrich.comyoutube.com This technique involves an initial liquid extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive SPE (dSPE) with a mixture of salts and sorbents phenomenex.comsigmaaldrich.comyoutube.comrestek.com. Modified QuEChERS protocols have been successfully applied to various food and environmental matrices for the determination of diquat residues researchgate.net.

Table 1: Comparison of SPE Cartridges for Diquat Extraction
SPE Cartridge TypeSorbent MechanismTypical MatricesReported RecoveriesKey Advantages
Oasis WCXMixed-Mode Weak Cation-ExchangeWater, Plasma>90% mdpi.comwaters.comHigh selectivity and recovery for cationic compounds. waters.com
C8 / C18Reversed-PhaseWater, Biological MaterialsVariable, dependent on ion-pairing.Widely available; effective with ion-pairing agents. nih.govepa.gov
Acclaim Trinity P1Mixed-Mode (Anion-exchange, Cation-exchange, Reversed-Phase)WaterHighAllows for easier elution of analytes. thermofisher.com
N-doped TiO2 NanotubesNovel AdsorbentEnvironmental Water84-95% researchgate.netGood enrichment ability for diquat. researchgate.net

In line with the principles of green analytical chemistry, microextraction techniques have emerged as miniaturized and solvent-minimized alternatives to conventional extraction methods. These methods are characterized by their simplicity, rapidity, and low consumption of organic solvents mdpi.com.

Solid-phase microextraction (SPME) is one such technique that has been successfully applied to diquat analysis. In SPME, a fused silica fiber coated with a suitable stationary phase is exposed to the sample (either directly or to the headspace). The analytes partition into the coating and are then thermally desorbed into the analytical instrument. Headspace SPME (HS-SPME) has been utilized for the determination of diquat in biological samples after a derivatization step to increase its volatility mdpi.com. This method has shown high recoveries in plasma and urine samples mdpi.com.

Liquid-phase microextraction (LPME) techniques are also being explored for diquat analysis. These methods utilize a small volume of an extraction solvent to concentrate the analytes from the sample matrix. One innovative approach involves the use of a supramolecular solvent in a liquid-phase microextraction setup, which has been combined with HPLC for the determination of diquat in vegetable samples mdpi.com.

Table 2: Overview of Microextraction Techniques for Diquat
Microextraction TechniquePrincipleApplication ExampleKey Features
Headspace Solid-Phase Microextraction (HS-SPME)Extraction of volatile/semi-volatile analytes from the sample headspace onto a coated fiber. mdpi.comDetermination of diquat in plasma and urine after derivatization. mdpi.comSolvent-free, simple, rapid, and sensitive. mdpi.com
Supramolecular Solvent-Based Liquid Phase Microextraction (LPME)Use of a supramolecular solvent for the extraction of diquat via electrostatic interactions. mdpi.comAnalysis of diquat in vegetable samples. mdpi.comLow solvent consumption, effective enrichment. mdpi.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for separating diquat and its metabolites from co-extracted compounds before their detection and quantification. High-performance liquid chromatography and ultra-performance liquid chromatography are the most widely used techniques.

High-performance liquid chromatography (HPLC) is a robust and versatile technique for the analysis of diquat. Due to the high polarity and ionic nature of diquat, specialized chromatographic approaches are often necessary to achieve adequate retention and separation on HPLC columns amazonaws.com.

A common strategy is reversed-phase HPLC using C8 or C18 columns in conjunction with an ion-pairing reagent in the mobile phase. nih.govthermofisher.com The ion-pairing reagent, such as heptanesulfonate, forms a neutral complex with the positively charged diquat molecule, which can then be retained by the nonpolar stationary phase. nih.govbgb-info.comnih.gov However, ion-pairing reagents can sometimes suppress the signal in mass spectrometry detection and require careful system equilibration nih.gov.

To overcome the drawbacks of ion-pairing reagents, alternative stationary phases and mobile phase compositions have been developed. Mixed-mode columns that possess both reversed-phase and ion-exchange properties can provide sufficient retention for diquat without the need for ion-pairing agents thermofisher.com. Another innovative approach utilizes a chaotropic agent in the mobile phase, which disrupts the hydration shell around the diquat ion, thereby enhancing its retention on a reversed-phase column amazonaws.combgb-info.com.

The detection of diquat in HPLC is commonly performed using ultraviolet (UV) or diode array detectors (DAD), with detection wavelengths typically set at 308-310 nm for diquat and 257 nm for its structural analog, paraquat (B189505) nih.govbgb-info.commatec-conferences.org.

Table 3: Selected HPLC Methods for Diquat Analysis
HPLC ColumnMobile Phase CompositionDetection MethodKey Feature
Thermo Hypersil GOLD C18Acetonitrile and sodium heptane sulfonate solution. nih.govDiode Array Detector (DAD) at 310 nm. nih.govIon-pairing chromatography for simultaneous determination of diquat and paraquat. nih.gov
Ultra QuatAcetonitrile, water, and a chaotropic reagent solution. amazonaws.combgb-info.comUV at 308 nm. amazonaws.comAvoids the use of traditional ion-pairing agents. amazonaws.combgb-info.com
Acclaim Trinity Q1Acetonitrile and ammonium (B1175870) acetate buffer. thermofisher.comUVMixed-mode column providing good peak shape without ion-pairing reagents. thermofisher.com
BIST B+Acetonitrile and Sulfuric acid buffer. sielc.comUV at 250 nm. sielc.comNovel retention mechanism on a positively-charged anion-exchange column. sielc.com

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle size columns (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times mdpi.comnih.gov. UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS), providing a highly sensitive and selective method for the determination of diquat and its metabolites, even at trace levels mdpi.comnih.govbenthamdirect.comembrapa.br.

For the separation of the highly polar diquat and its metabolites, hydrophilic interaction liquid chromatography (HILIC) is often employed in UPLC systems. HILIC columns, such as the ACQUITY BEH HILIC, are effective for retaining and separating polar compounds that are poorly retained on traditional reversed-phase columns waters.com.

The application of UPLC-MS/MS has been instrumental in toxicokinetic studies, allowing for the simultaneous determination of diquat and its metabolites, diquat monopyridone and diquat dipyridone, in biological matrices like rat plasma with low limits of quantification nih.gov. This advanced technique enables a more comprehensive understanding of the metabolic fate of diquat in biological systems.

Table 4: UPLC Methods for Diquat and Metabolite Analysis
Analytical TechniqueColumnMobile PhaseApplicationLower Limit of Quantification (LLOQ)
UPLC-MS/MSCORTECS UPLC HILIC (1.6 µm)Not specifiedSimultaneous determination of diquat, diquat monopyridone, and this compound in rat plasma. nih.gov0.3 - 3.0 ng/mL nih.gov
UPLC-MS/MSACQUITY BEH HILICAcetonitrile and ammonium formate buffer. waters.comDetermination of diquat in drinking water. waters.com40 ng/L waters.com
UPLC-MS/MSNot specifiedAcidified methanol-water mixture. embrapa.brDetermination of diquat in cowpeas. embrapa.br10 µg/kg embrapa.br

Ion Chromatography for Diquat and Bromide Ion Analysis

Ion chromatography (IC) is a valuable technique for the analysis of ionic species and is particularly suited for the determination of the bromide counter-ion associated with diquat, which is commonly formulated as diquat dibromide. For the qualitative and quantitative analysis of the bromide anion, anion-exchange chromatography is employed. In a typical application, an instrument such as a Dionex ICS 5000 Ion Chromatograph with an anion column can be used. matec-conferences.org The separation is often achieved using an alkaline eluent like a potassium hydroxide (KOH) solution, followed by detection, which can be coupled with mass spectrometry for higher specificity. matec-conferences.orgnih.gov

Research has established robust IC methods for quantifying bromide in various matrices, including drinking water, cereals, and legumes. nih.govthermofisher.com These methods are crucial for monitoring bromide levels, which can originate from multiple sources, including the use of diquat. For instance, an isocratic separation using an IonPac® AS9-HC column can effectively separate bromide from other common anions, allowing for low detection limits. thermofisher.com While anion-exchange chromatography is used for the bromide ion, the diquat cation itself, being a doubly charged cationic substance, can be separated using cation-exchange chromatography. mdpi.com

Table 1: Typical Ion Chromatography Operating Conditions for Bromide Ion Analysis

ParameterConditionSource
InstrumentDionex ICS 5000 Ion chromatograph matec-conferences.org
ColumnAnion chromatographic column (250 mm×4.0 mm) matec-conferences.org
EluentKOH solution matec-conferences.org
Column TemperatureRoom temperature matec-conferences.org
Flow Rate1.2 mL/min matec-conferences.org
DetectionSuppressed Conductivity / Mass Spectrometry nih.govthermofisher.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the definitive technique for the analysis of diquat and its metabolites. thermofisher.com LC-MS methods offer high sensitivity, selectivity, and accuracy, making them ideal for detecting trace levels of these compounds in complex biological and environmental samples. mdpi.comnih.gov The use of an electrospray ionization (ESI) interface is the most common approach for ionizing diquat and its related compounds, which are then separated and detected by the mass spectrometer. mdpi.comthermofisher.com

Tandem Mass Spectrometry (MS/MS) Applications in Diquat Research

Tandem mass spectrometry (MS/MS) is the preferred method for the specific and sensitive detection of diquat and its metabolites, including this compound. mdpi.com This technique involves the selection of a specific precursor ion (the molecular ion of the target compound) and its fragmentation into characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides a high degree of certainty in identification and quantification, minimizing interference from matrix components. fishersci.comhh-ra.org

For diquat and its metabolites, analysis is typically performed in positive ion ESI mode. nih.gov Researchers have identified specific m/z transitions for the simultaneous determination of diquat, diquat monopyridone (DQ-M), and this compound (DQ-D). nih.gov For example, a validated UPLC-MS/MS method used the transition m/z 183.1 → 156.6 for diquat, m/z 199.1 → 155.1 for DQ-M, and m/z 215.0 → 171.3 for this compound. nih.gov The selection of at least two transitions per compound—a quantifier for measurement and a qualifier for confirmation—is standard practice to ensure reliable identification. hh-ra.orgsciex.com

Table 2: Selected MRM Transitions for Diquat and its Metabolites

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Source
Diquat (DQ)183.1156.6129.5 nih.gov
Diquat (DQ)183.0157.0- sciex.com
Diquat (DQ)18315778 hh-ra.org
Diquat Monopyridone (DQ-M)199.1155.178.3 nih.gov
This compound (DQ-D)215.0171.3153.3 nih.gov

Quantitative Analysis and Isotope Dilution Mass Spectrometry

For the most accurate and precise quantification, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. embrapa.br This technique involves the addition of a known quantity of a stable, isotopically labeled version of the analyte (e.g., diquat-d4) to the sample prior to extraction and analysis. nih.govnih.gov The labeled internal standard behaves almost identically to the native analyte throughout the sample preparation and analysis process, allowing it to effectively compensate for analyte losses during extraction and for signal suppression or enhancement caused by matrix effects. bohrium.comresearchgate.net

The use of IDMS has been successfully applied to the analysis of diquat in a variety of complex matrices, including water, vegetation, and food products like cowpeas. bohrium.comnih.gov By calculating the ratio of the response of the native analyte to the labeled standard, highly accurate measurements can be achieved. This approach significantly improves method robustness, trueness, and precision, making it essential for regulatory monitoring and advanced research applications. embrapa.brnih.gov

Spectroscopic Techniques for Diquat and Metabolite Characterization (e.g., UV-Vis, FTIR)

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are employed for the structural characterization and quantification of diquat, particularly at higher concentrations.

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Diquat exhibits a characteristic absorption maximum around 310 nm, which can be utilized for its detection in methods like HPLC-UV. nih.gov UV-Vis spectrophotometers are also used to record the absorption spectra of diquat and its metabolites to study their electronic properties and interactions with other molecules. mdpi.comnih.gov However, for trace analysis, UV detection is generally less sensitive and specific than mass spectrometry. hh-ra.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides information about the functional groups present in a molecule. By passing infrared radiation through a sample, the technique identifies the vibrational frequencies of its chemical bonds. The resulting spectrum serves as a molecular "fingerprint." In the context of diquat analysis, FTIR is used for qualitative identification by comparing the infrared spectrum of a sample to that of a known diquat standard. matec-conferences.orgresearchgate.net This is particularly useful for confirming the identity of bulk material or synthesized standards of diquat and its metabolites. matec-conferences.org

While valuable for fundamental characterization, these spectroscopic methods are often supplementary to mass spectrometric techniques in research applications that demand high sensitivity and the ability to analyze complex mixtures.

Method Validation and Performance Characteristics in Research Applications (e.g., Limits of Detection, Limits of Quantification, Accuracy, Precision, Linearity, Matrix Effects)

The validation of analytical methods is critical to ensure that the data generated in research applications are reliable, accurate, and reproducible. Key performance characteristics are rigorously evaluated according to established guidelines.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For diquat, LC-MS/MS methods have achieved low LOQs in various matrices, such as 0.1 µg/L in drinking water, 10 µg/kg in cowpeas, and 0.005 mg/L in animal products. sciex.combohrium.comkorseaj.org

Accuracy and Precision: Accuracy, often expressed as percent recovery, measures the closeness of a result to the true value. Precision, typically reported as relative standard deviation (RSD), measures the degree of agreement among replicate measurements. Validated methods for diquat report average recoveries in the range of 77% to 120% with RSD values generally below 20%. nih.govresearchgate.netkorseaj.org

Linearity: This parameter assesses the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range. Analytical curves for diquat typically show excellent linearity, with coefficients of determination (r²) greater than 0.99. fishersci.comkorseaj.org

Matrix Effects: In LC-ESI-MS/MS, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, causing signal suppression or enhancement. These matrix effects are a significant issue in the analysis of diquat and its metabolites. nih.govbohrium.com To compensate for this, methods employ strategies such as matrix-matched calibration standards or, more effectively, the use of isotopically labeled internal standards in an isotope dilution approach. bohrium.comkorseaj.org

Table 3: Summary of Method Validation Parameters for Diquat Analysis

ParameterMatrixMethodValueSource
LOQ Drinking WaterLC-MS/MS0.1 µg/L sciex.com
LOQ CowpeasUPLC-MS/MS10 µg/kg nih.govbohrium.com
LOQ Animal ProductsUPLC-MS/MS0.005 mg/L korseaj.org
Accuracy (Recovery) CowpeasUPLC-MS/MS77 - 85% nih.govbohrium.com
Accuracy (Recovery) Potato, BarleyLC-MS/MS92 - 120% researchgate.net
Precision (%RSD) CowpeasUPLC-MS/MS≤ 20% nih.govbohrium.com
Precision (%RSD) Environmental WaterHPLC-MS/MS< 10% @ 0.5 ng/mL fishersci.com
Linearity (r²) Environmental WaterHPLC-MS/MS> 0.999 fishersci.com
Linearity (r²) Animal ProductsUPLC-MS/MS≥ 0.991 korseaj.org

Challenges and Innovations in Diquat Metabolite Analysis, specifically this compound

The analysis of diquat metabolites, particularly the polar compound this compound, presents unique challenges that drive innovation in analytical chemistry.

Challenges:

Availability of Standards: A primary obstacle in the research of diquat metabolites is the limited commercial availability of certified analytical standards for compounds like this compound and diquat monopyridone. This scarcity complicates method development, prevents accurate quantification, and hinders comprehensive toxicological assessment.

Chromatographic Separation: Diquat and its metabolites are highly polar, water-soluble compounds, making them difficult to retain and separate using traditional reversed-phase liquid chromatography. nih.gov Achieving baseline separation of the parent compound from its even more polar metabolites, like this compound, requires specialized chromatographic techniques.

Low Concentrations: In biological and environmental samples, metabolites are often present at concentrations significantly lower than the parent compound, demanding highly sensitive analytical methods for their detection and quantification. apvma.gov.au

Innovations: The need to overcome these challenges has led to significant analytical advancements. A key innovation is the development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods capable of the simultaneous analysis of diquat and its primary metabolites. nih.gov One such study successfully employed a hydrophilic interaction chromatography (HILIC) column, which is better suited for retaining and separating highly polar compounds. nih.gov This method achieved a lower limit of quantification (LLOQ) of 3.0 ng/mL for this compound in rat plasma, enabling detailed toxicokinetic studies. nih.gov The ongoing investigation into the environmental fate and ecological risks of diquat metabolites continues to fuel the need for more sensitive and robust analytical methods, ensuring that research can accurately characterize the complete residue profile of diquat. researchgate.net

Emerging Research Areas and Future Perspectives for Diquat and Diquat Dipyridone

Integrated Omics Approaches (Proteomics, Metabolomics) in Diquat (B7796111) Toxicity Studies

The advent of integrated "omics" technologies, including proteomics and metabolomics, is providing a more holistic understanding of the molecular mechanisms underlying diquat-induced toxicity. By simultaneously analyzing a wide array of proteins and metabolites, researchers can identify key biological pathways affected by diquat exposure.

A notable study utilized a multi-omics approach, combining metabolomics, transcriptomics, and proteomics, to investigate the early stages of kidney injury induced by diquat. nih.gov This integrated analysis revealed that exposure to diquat leads to significant alterations in the peroxisome proliferator-activated receptor (PPAR) signaling pathway and fatty acid metabolism. nih.gov The study identified specific genes, proteins, and metabolites that were differentially expressed in response to diquat, providing novel insights into its nephrotoxic effects. nih.govnih.gov

Key findings from this multi-omics analysis include the identification of Hmgcs2, Cyp4a10, Cyp4a14, and Lpl as major proteins and genes associated with diquat-induced kidney damage. nih.govnih.gov Furthermore, eicosapentaenoic acid, linoleic acid, palmitic acid, and (R)-3-hydroxybutyric acid were identified as significant metabolites related to the observed kidney injury. nih.govnih.gov These findings lay the groundwork for developing new biomarkers for the early diagnosis and treatment of renal damage following diquat exposure. nih.gov

Table 1: Key Molecules Implicated in Diquat-Induced Kidney Toxicity by Multi-Omics Analysis

Category Molecule Change in Expression Associated Pathway
Genes/Proteins Hmgcs2 Upregulated Fatty Acid Metabolism, PPAR Signaling
Cyp4a10 Upregulated Fatty Acid Metabolism, PPAR Signaling
Cyp4a14 Upregulated Fatty Acid Metabolism, PPAR Signaling
Lpl Downregulated PPAR Signaling
Metabolites Eicosapentaenoic acid Altered Fatty Acid Metabolism
Linoleic acid Altered Fatty Acid Metabolism
Palmitic acid Altered Fatty Acid Metabolism
(R)-3-hydroxybutyric acid Altered Fatty Acid Metabolism

Interplay Between Diquat Toxicity and Gut Microbiota Homeostasis

A growing body of evidence highlights the gastrointestinal tract as a primary target for diquat toxicity, with significant implications for the gut microbiota. nih.govusrtk.org Ingestion is a major route of diquat exposure, allowing the herbicide to directly impact the intestinal barrier and the delicate balance of the gut microbiome. ecowatch.comehn.orgfrontiersin.org

Research has demonstrated that diquat exposure can lead to gut dysbiosis, characterized by a decrease in the abundance of beneficial bacteria and an increase in pathogenic bacteria. nih.gov Specifically, studies have shown a marked reduction in Lactobacillus and Streptococcus populations, which are crucial for maintaining intestinal barrier function and immune homeostasis. nih.gov Conversely, an increased relative abundance of bacteria from the phyla Firmicutes and Actinobacteria has been observed. nih.gov

This disruption of the gut microbiota is not only a localized issue but also contributes to systemic toxicity. nih.gov The core mechanism of diquat's toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress. usrtk.orgecowatch.comresearchgate.netnih.gov This oxidative stress directly damages the intestinal barrier, leading to a "leaky gut," which allows toxins and pathogens to enter the bloodstream and cause inflammation throughout the body. usrtk.orgecowatch.com Furthermore, the alteration in the gut microbiota affects the production of microbial metabolites, such as a significant decrease in indole-3-methanol and butyrate, which further weakens the intestine's anti-inflammatory and antioxidant capabilities. nih.gov

Table 2: Effects of Diquat on Gut Microbiota Composition

Bacterial Group Effect of Diquat Exposure
Lactobacillus Decreased abundance nih.gov
Streptococcus Decreased abundance nih.gov
Phylum Firmicutes Increased relative abundance nih.gov
Phylum Actinobacteria Increased relative abundance nih.gov

Development of Countermeasures and Mitigation Strategies based on Molecular Mechanisms of Diquat Action

Understanding the molecular mechanisms of diquat toxicity, primarily oxidative stress, is crucial for developing effective countermeasures. whuhzzs.com Research is actively exploring various therapeutic strategies aimed at mitigating the harmful effects of diquat poisoning.

Given that the core mechanism of diquat toxicity is the induction of oxidative stress through the generation of ROS, antioxidants have been a major focus of research. frontiersin.orgnih.govnih.gov Studies have shown that antioxidants such as vitamin D3 and resveratrol (B1683913) can significantly alleviate diquat-induced intestinal inflammation. frontiersin.org Resveratrol, in particular, has been found to regulate the gut microbiota and metabolome in piglets challenged with diquat, thereby strengthening the intestinal barrier and gut homeostasis. frontiersin.org

In addition to antioxidants, the use of probiotics is being investigated as a potential strategy to counteract the gut dysbiosis caused by diquat. nih.gov By restoring the balance of the gut microbiota, probiotics may help to mitigate both the intestinal and systemic toxicity of diquat. nih.gov Other potential interventions include the use of selenium nanoparticles and other compounds like hydroxytyrosol (B1673988) and curcumin, which have shown promise in preclinical models. mdpi.comnih.gov

For cases of acute poisoning, current management focuses on decreasing absorption and enhancing elimination. nih.gov This includes immediate decontamination and the administration of adsorbents like activated charcoal, bentonite, or Fuller's Earth if the ingestion is recent. nih.govnih.govepa.govnih.govmdpi.com However, there is currently no specific antidote for diquat poisoning, highlighting the urgent need for further research into targeted therapies. whuhzzs.comnih.gov

Environmental Remediation and Detoxification Technologies for Diquat Contamination

The environmental persistence of diquat, particularly its strong and rapid adsorption to soil and sediment particles, presents a challenge for remediation. epa.govherts.ac.uk Once bound, diquat is resistant to biodegradation and photodegradation. epa.gov This persistence necessitates the development of effective detoxification and remediation technologies to address diquat contamination in soil and water.

Bioremediation, which utilizes microorganisms to degrade contaminants, is a promising area of research for diquat detoxification. Studies have explored the use of filamentous fungi, such as Aspergillus tamarii, to degrade bipyridyl herbicides like paraquat (B189505), a structurally similar compound to diquat. researchgate.net This suggests that similar microbial degradation approaches could be viable for diquat. The goal of such bioremediation would be to break down diquat into less toxic metabolites. researchgate.net

Physical and chemical methods are also being considered. For instance, the extraction of diquat from soil can be achieved through methods like acid hydrolysis followed by ion exchange chromatography. epa.gov Furthermore, engineered solutions are being explored, such as the development of nanoscavengers. One innovative approach involves using engineered macrophages to deliver rotaxane nanoscavengers that can recognize, sequester, and detoxify diquat, particularly targeting the kidneys where diquat's toxicity is prominent. researchgate.net

Refined Predictive Models for Environmental Fate and Ecotoxicological Impact of Diquat and its Metabolites

Accurately predicting the environmental fate and ecotoxicological impact of diquat and its metabolites, such as diquat monopyridone and diquat dipyridone, is essential for environmental risk assessment. researchgate.netnih.gov Current models are being refined to provide a more comprehensive understanding of how these compounds behave in the environment and their effects on non-target organisms.

Diquat is known to be rapidly removed from the water column, with a half-life ranging from less than a day to approximately four days, primarily due to adsorption to sediment. wa.gov However, its persistence in soil and sediment means that it can accumulate with repeated applications. wa.gov While it is believed that bound diquat is not biologically available, further research is needed to fully understand the long-term risks. wa.gov

Recent studies have begun to investigate the toxicity of diquat's metabolites. One study compared the aquatic toxicity of diquat, diquat monopyridone (DQ-M), and this compound (DQ-D) on zebrafish. researchgate.netnih.govresearchgate.netnih.gov The results indicated that while these compounds did not induce significant acute toxicity at environmentally relevant levels, both diquat and this compound resulted in oxidative stress in zebrafish larvae. researchgate.netnih.govresearchgate.net Specifically, diquat treatment led to increased levels of ROS, malondialdehyde, and glutathione (B108866), while this compound also increased malondialdehyde and glutathione levels. researchgate.netnih.govresearchgate.net These findings underscore the importance of including metabolites in ecotoxicological models and risk assessments for a more accurate evaluation of the environmental impact of diquat use. researchgate.netnih.gov There is a recognized need for better models to understand the long-term, low-dose exposure and the full effects of diquat and its metabolites on ecosystem health. usrtk.orgehn.org

Q & A

Q. What are the primary metabolic pathways of diquat dipyridone in mammalian systems, and how do these pathways influence toxicity assessments?

this compound is a metabolite of diquat dibromide, formed via oxidative degradation. In mammals, diquat undergoes reduction to form reactive oxygen species (ROS), while its metabolites, including diquat monopyridone and this compound, accumulate in organs like the liver and kidneys. Studies in rats show that ~89% of orally administered diquat is excreted in feces as unchanged parent compound, with minor metabolites detected in urine (1% total) . Methodologically, liquid chromatography–tandem mass spectrometry (LC-MS/MS) is essential for quantifying these metabolites in biological matrices, as they are present at trace levels .

Q. What analytical methods are recommended for detecting this compound in biological and environmental samples?

Ultraperformance LC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) columns is the gold standard for simultaneous quantification of diquat and its metabolites (e.g., this compound) in plasma, urine, or tissues. This method achieves high sensitivity (LOQ < 10 ng/mL) and resolves challenges like ion suppression and matrix interference . For environmental samples, capillary electrophoresis with UV detection can quantify bromide ions, a degradation byproduct of diquat dibromide .

Q. How does this compound contribute to oxidative stress mechanisms in vivo?

this compound is implicated in redox cycling, where it accepts electrons from NADPH to form a radical species that reacts with molecular oxygen, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This cascade depletes cellular antioxidants (e.g., glutathione) and induces lipid peroxidation, particularly in the liver and kidneys. Ferroptosis—a form of iron-dependent cell death—has been observed in piglet models exposed to diquat, highlighting the role of iron release from ferritin in amplifying oxidative damage .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound across species and experimental models?

Discrepancies arise from variations in metabolic rates (e.g., rodents vs. pigs), dosing routes (oral vs. intraperitoneal), and analytical sensitivity. For example, this compound’s half-life in rats (8.2–25.1 h) differs from pigs due to species-specific cytochrome P450 activity . To address this, employ mixed-methods designs: combine quantitative toxicokinetic studies (e.g., AUC₀–t calculations) with qualitative histopathology (e.g., hepatic cord arrangement analysis) . Validate findings using in vitro models (e.g., hepatocyte cultures) to isolate species-specific effects .

Q. What methodological considerations are critical for designing longitudinal studies on this compound-induced organ damage?

Key factors include:

  • Dose selection : Use sublethal doses (e.g., 10 mg/kg BW in piglets) to mimic chronic exposure while avoiding acute mortality .
  • Endpoint selection : Measure biomarkers like malondialdehyde (lipid peroxidation), superoxide dismutase (antioxidant capacity), and histopathological changes (e.g., renal tubular necrosis) .
  • Control for confounders : Include sham-treated groups and standardized diets to isolate diquat-specific effects .

Q. How do metabolite kinetics of this compound complicate toxicity risk assessments in non-target organisms?

this compound exhibits nonlinear pharmacokinetics due to saturable binding to tissue proteins, leading to prolonged retention in the liver and kidneys. In rats, its AUC₀–t (2430 h·ng/mL) exceeds that of the parent compound, suggesting bioaccumulation potential . Methodologically, physiologically based pharmacokinetic (PBPK) modeling is recommended to extrapolate interspecies toxicity data, incorporating parameters like tissue:blood partition coefficients and renal clearance rates .

Methodological Challenges

Q. What are the limitations of current assays in distinguishing this compound from structurally similar metabolites?

Co-elution of diquat monopyridone and dipyridone in conventional LC methods can lead to misquantification. Advanced techniques like high-resolution mass spectrometry (HRMS) with ion mobility separation improve specificity by resolving isobaric metabolites . Additionally, isotopic labeling (e.g., ¹³C-diquat) enhances detection accuracy in complex matrices .

Q. How can researchers address the lack of standardized protocols for this compound in clinical poisoning cases?

Develop harmonized guidelines using evidence from case studies (e.g., hemodialysis efficacy in reducing plasma diquat levels) . Cross-validate colorimetric screening tests with LC-MS/MS to reduce false negatives in resource-limited settings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.